molecular formula C20H14N2O2 B14730394 2-(N-phenylanilino)isoindole-1,3-dione CAS No. 6295-93-8

2-(N-phenylanilino)isoindole-1,3-dione

Cat. No.: B14730394
CAS No.: 6295-93-8
M. Wt: 314.3 g/mol
InChI Key: VJJOOTXWBWFNPL-UHFFFAOYSA-N
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Description

2-(N-phenylanilino)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-phenylanilino)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .

Industrial Production Methods: Industrial production of this compound often utilizes solventless conditions to adhere to green chemistry principles. Simple heating and relatively quick reactions are employed, followed by purification using environmentally friendly methodologies .

Chemical Reactions Analysis

Types of Reactions: 2-(N-phenylanilino)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(N-phenylanilino)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, suggesting its potential application as an antipsychotic agent. Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .

Comparison with Similar Compounds

  • Isoindoline-1,3-dione
  • N-phenylphthalimide
  • Phthalimide derivatives

Comparison: 2-(N-phenylanilino)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits enhanced interaction with dopamine receptors and potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

2-(N-phenylanilino)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-19-17-13-7-8-14-18(17)20(24)22(19)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJOOTXWBWFNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287180
Record name MLS002667274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6295-93-8
Record name MLS002667274
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002667274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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